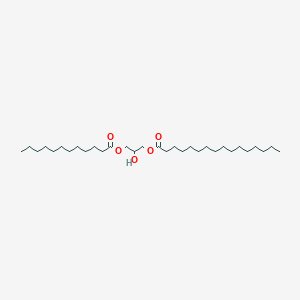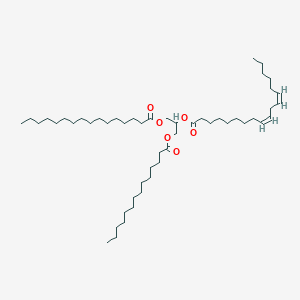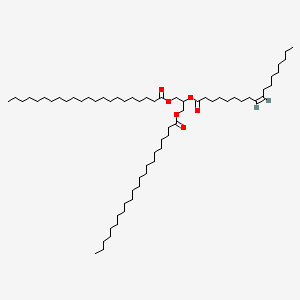
Bohenin
Übersicht
Beschreibung
1,3-di(docosanoyl)-2-oleoyl-rac-glycerol , is a complex lipid molecule. Its chemical formula is C65H124O6 , and its molecular weight is approximately 1001.68 g/mol . This compound belongs to the class of triacylglycerols (TAGs), which are esters of glycerol and three fatty acids.
Vorbereitungsmethoden
Die synthetische Herstellung von 1,3-Didokocosanoyl-2-Oleoyl-rac-Glycerin beinhaltet die Veresterung von Glycerin mit Dokocosansäure (C22:0) und Ölsäure (C18:1) an bestimmten Positionen. Industrielle Produktionsmethoden können variieren, umfassen aber typischerweise enzymatische oder chemische Verfahren. Leider sind spezifische Reaktionsbedingungen und industrielle Methoden in der Literatur nicht umfassend dokumentiert.
Analyse Chemischer Reaktionen
1,3-Didokocosanoyl-2-Oleoyl-rac-Glycerin kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Enzymatische oder chemische Spaltung der Esterbindungen, wobei Glycerin und die entsprechenden Fettsäuren entstehen.
Oxidation: Oxidative Prozesse können zur Bildung oxidierter TAGs führen.
Reduktion: Reduktion der Carbonylgruppen in den Fettsäureketten.
Substitution: Substitutionsreaktionen an den Fettsäurepositionen.
Häufige Reagenzien und Bedingungen für diese Reaktionen hängen von der jeweiligen Transformation ab. Zu den Hauptprodukten gehören freie Fettsäuren und modifizierte TAGs.
Wissenschaftliche Forschungsanwendungen
1,3-Didokocosanoyl-2-Oleoyl-rac-Glycerin findet in verschiedenen Bereichen Anwendung:
Lipidstoffwechselforschung: Die Untersuchung seines Stoffwechsels wirft Licht auf die Lipidhomöostase und lipidbedingte Krankheiten.
Emulgierfähigkeit: Aufgrund seiner Struktur kann es emulgierende Eigenschaften in Lebensmittel- und Kosmetikformulierungen aufweisen.
Biologische Membranen: Untersuchung seiner Rolle in Zellmembranen und Lipiddoppelschichten.
Arzneimittelfreisetzung: Als Lipid kann es in Arzneimittelfreisetzungssystemen verwendet werden.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist noch Gegenstand laufender Forschung. Es ist wahrscheinlich, dass Wechselwirkungen mit Zellmembranen, Lipid-Signalwegen und potenziellen Auswirkungen auf die Genexpression beteiligt sind.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular membranes, lipid signaling pathways, and potential effects on gene expression.
Vergleich Mit ähnlichen Verbindungen
1,3-Didokocosanoyl-2-Oleoyl-rac-Glycerin ist durch seine spezifische Kombination aus Dokocosansäure und Ölsäure einzigartig. Ähnliche Verbindungen umfassen andere TAGs mit unterschiedlichen Fettsäurezusammensetzungen, wie z. B. 1,2-Dioleoyl-3-Linoleoyl-rac-Glycerin und 1,2-Dilinoleoyl-3-Oleoyl-rac-Glycerin .
Eigenschaften
IUPAC Name |
[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKMDRSYOCXLG-RLANJUCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H124O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(22:0/18:1(9Z)/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77145-68-7 | |
| Record name | Bohenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOHENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
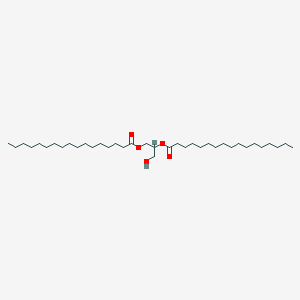
![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)

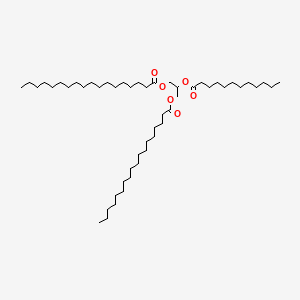
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
